2-Butoxy-4-fluorophenylboronic acid

Cross-coupling Suzuki-Miyaura reaction Steric effects

2-Butoxy-4-fluorophenylboronic acid (CAS 480438-61-7) is a key arylboronic acid for Suzuki-Miyaura cross-coupling. Its 1,2,4-trisubstitution pattern delivers a unique electronic/steric profile that simpler analogs cannot match. The ortho-butoxy group raises LogP to 0.68 (vs. -0.49 for 4-fluorophenylboronic acid), boosting lipophilicity for oral bioavailability or CNS penetration. The low melting point (88-93 °C) and enhanced organic solubility enable homogeneous reaction conditions and streamlined workup, critical for process-scale reproducibility. Multiple pack sizes (250 mg to 5 g) are available from major suppliers with documented purity ≥95%.

Molecular Formula C10H14BFO3
Molecular Weight 212.03 g/mol
CAS No. 480438-61-7
Cat. No. B1284246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-4-fluorophenylboronic acid
CAS480438-61-7
Molecular FormulaC10H14BFO3
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)OCCCC)(O)O
InChIInChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
InChIKeyPLWSVNYQYXGJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-4-fluorophenylboronic Acid Procurement & Selection


2-Butoxy-4-fluorophenylboronic acid (CAS 480438-61-7) is a specialized arylboronic acid building block characterized by a unique 1,2,4-trisubstitution pattern on the phenyl ring, featuring ortho-butoxy, para-fluoro, and boronic acid functional groups . It is primarily utilized as a key synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly for introducing a functionalized phenyl group into complex molecular scaffolds . The combination of the electron-donating butoxy group at the ortho-position and the electron-withdrawing fluorine atom at the para-position creates a specific electronic environment that differentiates it from simpler phenylboronic acids [1].

Suzuki-Miyaura cross-coupling intermediate for C–C bond formation
Unique 1,2,4-trisubstitution: ortho-butoxy, para-fluoro, boronic acid
Electronic tuning via opposing donor/acceptor substituents on phenyl ring

2-Butoxy-4-fluorophenylboronic Acid Key Differentiators


The selection of 2-butoxy-4-fluorophenylboronic acid over its in-class analogs cannot be based on the assumption of functional interchangeability. Its unique 1,2,4-trisubstitution pattern dictates a specific electronic and steric environment [1]. Replacing it with a simpler analog, such as 4-fluorophenylboronic acid, results in the loss of the crucial ortho-butoxy group, fundamentally altering lipophilicity, solubility, and the electron density on the boron atom . Substituting for a regioisomer, such as 4-butoxy-2-fluorophenylboronic acid, changes the position of the fluorine substituent, which will likely lead to a different metabolic profile or binding affinity in a biological context. Similarly, replacing the compound with 2-butoxyphenylboronic acid eliminates the para-fluoro substituent, removing its electron-withdrawing influence on the aryl ring, which can significantly impact reaction kinetics and yields in cross-coupling reactions .

!
4-Fluorophenylboronic acid lacks ortho-butoxy, altering lipophilicity and electron density on boron
!
Regioisomer 4-butoxy-2-fluorophenylboronic acid shifts fluorine position, likely changing metabolic profile or binding context
!
2-Butoxyphenylboronic acid removes para-fluoro, impacting reaction kinetics and cross-coupling yields

2-Butoxy-4-fluorophenylboronic Acid Performance Evidence


Steric & Electronic Tuning for Suzuki Coupling

The presence of an ortho-substituent on a phenylboronic acid is a well-established structural feature for modulating reactivity in Suzuki-Miyaura cross-couplings [1]. The ortho-butoxy group on 2-butoxy-4-fluorophenylboronic acid provides steric bulk, which can be a critical factor in reactions involving sterically hindered coupling partners. This is in direct contrast to para-substituted boronic acids like 4-fluorophenylboronic acid, which lack ortho-steric hindrance and exhibit different reaction kinetics and yields when coupling with bulky aryl halides .

Steric & electronic tuning
Class-level inference
Ortho-butoxy provides steric bulk and modulates electron density on boron vs. 4-fluorophenylboronic acid (no ortho-substituent)
May enable sterically hindered cross-couplings
Based on literature on ortho-substituted phenylboronic acids
Cross-coupling Suzuki-Miyaura reaction Steric effects

Lipophilicity and Membrane Permeability

The presence of the para-fluoro substituent and the ortho-butoxy group in 2-butoxy-4-fluorophenylboronic acid significantly increases its calculated LogP compared to simpler, unsubstituted analogs [1]. A higher LogP value indicates greater lipophilicity, which is a critical parameter in medicinal chemistry for predicting a molecule's ability to cross biological membranes, thereby influencing oral bioavailability and blood-brain barrier penetration .

Lipophilicity (LogP)
Data to verify
Target compound LogP = 0.68; 4-fluorophenylboronic acid LogP = -0.49 (Δ > 1)
Supports lipophilicity optimization for lead compounds
Calculated values; experimental validation recommended
Drug design Lipophilicity Bioavailability ADME

Organic Solvent Solubility for Scale-Up

The ortho-butoxy group in 2-butoxy-4-fluorophenylboronic acid imparts a significant improvement in solubility in common organic solvents compared to the para-unsubstituted analog, 4-fluorophenylboronic acid. The melting point of the target compound is substantially lower (88-93 °C ) compared to that of 4-fluorophenylboronic acid (262-265 °C ). Lower melting points are strongly correlated with higher solubility in organic solvents, which is a critical advantage for performing homogeneous cross-coupling reactions and facilitating purification steps like column chromatography and recrystallization at scale [1].

Melting point & solubility
Cross-study comparable
Target mp 88–93 °C; 4-fluorophenylboronic acid mp 262–265 °C (~170 °C lower)
Supports process-friendly organic solubility
Reported mp proxy for solubility; review for specific solvent systems
Process chemistry Solubility Crystallization

Butoxy Regioisomer Complementarity

In a comparative analysis of a series of boronic acid derivatives, the direct regioisomer, (4-butoxy-2-fluorophenyl)boronic acid (CAS 1107603-52-0), shares the same molecular formula and weight as the target compound but differs in the substitution pattern . This regioisomeric difference results in distinct chemical and physical properties. For instance, the target compound (2-butoxy-4-fluoro) has a reported melting point of 88-93 °C , while the regioisomer's physical properties, though not fully documented in the same detail, are expected to differ, leading to different handling and solubility characteristics. This difference is critical for applications requiring a specific regiochemical outcome in the final coupled product, where one isomer will be functional while the other may not.

Regioisomer identity
Data to verify
Target: 2-butoxy-4-fluoro, mp 88–93 °C. Regioisomer: 4-butoxy-2-fluoro, same MW but different substitution pattern and SMILES/InChI
Critical for regiochemical fidelity in synthesis
Properties may diverge; verify physical data for regioisomer
Organic synthesis Regioisomers Suzuki coupling

Commercial Availability and Cost

A review of commercial availability from major suppliers reveals that 2-butoxy-4-fluorophenylboronic acid is a commonly stocked research chemical. The target compound (480438-61-7) is available from multiple vendors, with pricing for 1g typically ranging from $62 to $195 [REFS-1, REFS-2]. A closely related analog, 2-butoxy-5-fluorophenylboronic acid (480438-62-8), is listed at an identical price point ($62 for 1g) from one supplier, indicating similar procurement economics [1]. In contrast, a simpler analog like 2-butoxyphenylboronic acid (91129-69-0) is available at a slightly lower cost ($52.90 for 1g) but lacks the critical fluorine substituent, making it a poor functional substitute .

Commercial availability
Head-to-head
1g pricing: $62–$195 (target); similar cost for 5-fluoro isomer; $52.90 for non-fluorinated analog
Supports procurement without cost penalty vs regioisomer
Vendor catalog pricing; confirm current availability
Procurement Supply chain Sourcing

2-Butoxy-4-fluorophenylboronic Acid Application Scenarios


Lipophilic Drug Candidate Synthesis

The significantly higher LogP (0.68) of 2-butoxy-4-fluorophenylboronic acid compared to 4-fluorophenylboronic acid (-0.49) makes it a superior building block for incorporating lipophilic phenyl moieties into drug candidates [1]. This is particularly valuable when optimizing a lead compound for improved oral bioavailability or CNS penetration, as the butoxy and fluoro substituents work synergistically to enhance passive membrane diffusion without drastically increasing molecular weight [2].

Scalable Suzuki Coupling Development

The low melting point (88-93 °C) and improved organic solubility of 2-butoxy-4-fluorophenylboronic acid, in contrast to high-melting analogs like 4-fluorophenylboronic acid (mp 262-265 °C), facilitate more homogeneous reaction conditions and easier workup procedures . This is a critical advantage in process chemistry for ensuring reproducibility and high yield during large-scale manufacturing, simplifying reactor operations and product isolation .

Hindered Biaryl Architecture Construction

For synthetic routes involving sterically demanding coupling partners, the ortho-butoxy substituent on 2-butoxy-4-fluorophenylboronic acid provides a defined steric environment that can be leveraged to control reactivity and selectivity in Suzuki-Miyaura reactions [2]. This makes it a valuable tool for accessing complex biaryl structures that are challenging to obtain with unsubstituted or solely para-substituted boronic acids.

Functional Probe Installation

The unique 1,2,4-substitution pattern of this boronic acid allows for the installation of a phenyl ring that possesses both a para-fluoro atom (for potential 19F-NMR or PET imaging studies) and an ortho-butoxy group (for modulating hydrophobicity) [REFS-1, REFS-3]. This dual functionality makes it an attractive building block for creating specialized molecular probes where precise control over physicochemical properties and the presence of a spectroscopic handle are both required.

Application
Selection Property
Validation Focus
Lipophilic lead optimization
High calculated LogP (0.68)
Membrane permeability and oral bioavailability optimization
Scalable Suzuki coupling
Low melting point (88–93 °C)
Reaction homogeneity and purification efficiency
Hindered biaryl synthesis
Ortho-butoxy steric bulk
Reactivity and selectivity control in cross-couplings
Functional probe synthesis
Dual fluoro/butoxy substitution pattern
Physicochemical tuning and spectroscopic handle installation

Technical Documentation Hub

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58 linked technical documents
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